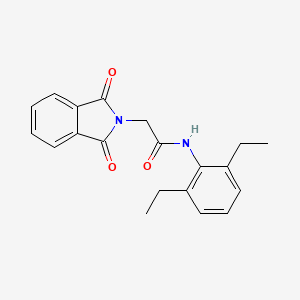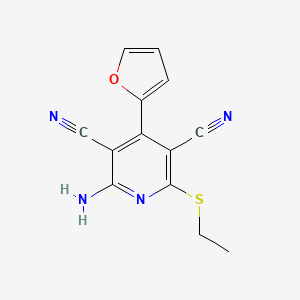![molecular formula C19H23N7O2 B5666577 4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-[4-(1H-tetrazol-1-yl)benzoyl]piperidine](/img/structure/B5666577.png)
4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-[4-(1H-tetrazol-1-yl)benzoyl]piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound belongs to a class of molecules that often exhibit significant biological activity, involving complex synthesis strategies and detailed molecular structure analysis to understand their function and potential applications. Research in related areas, like NMDA receptor ligands, serotonin receptor agonists, and imidazoline derivatives, provides insights into similar compounds' synthesis, structure, and properties.
Synthesis Analysis
The synthesis of similar complex molecules involves multi-step chemical reactions, starting from basic chemical building blocks to achieve the desired molecular structure. For instance, the synthesis of related piperidine and imidazolyl derivatives often requires the careful selection of starting materials, reaction conditions, and catalysts to promote the desired chemical transformations while minimizing side reactions (Wei et al., 2010).
Molecular Structure Analysis
X-ray diffraction studies and computational density functional theory (DFT) calculations are standard methods for analyzing the molecular structure of complex organic compounds. These techniques provide detailed information about the compound's three-dimensional conformation, bond lengths, angles, and reactive sites, essential for understanding the molecule's chemical behavior and interactions (Kumara et al., 2017).
Chemical Reactions and Properties
The chemical reactivity of such compounds is influenced by their functional groups, molecular structure, and the presence of specific substituents. Studies on similar molecules have shown that modifications in the molecular structure can significantly impact their chemical properties, reactivity, and potential biological activity. For example, the introduction of different substituents can affect the molecule's ability to participate in various chemical reactions, such as nucleophilic substitution or oxidation-reduction reactions (Goli-Garmroodi et al., 2015).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are crucial for their practical applications and effectiveness in potential uses. Studies have shown that slight modifications in the molecular structure can lead to significant changes in these properties, affecting the compound's overall utility and applicability (Karthik et al., 2021).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards other molecules, are vital for understanding how these compounds interact in different environments or potential biological systems. Analyzing these properties involves studying the compound's behavior in various chemical reactions, its stability under different conditions, and its interaction with other molecules, which can provide insights into its potential applications and effectiveness (Ahmed et al., 2017).
特性
IUPAC Name |
[4-[1-(2-methoxyethyl)imidazol-2-yl]piperidin-1-yl]-[4-(tetrazol-1-yl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7O2/c1-28-13-12-24-11-8-20-18(24)15-6-9-25(10-7-15)19(27)16-2-4-17(5-3-16)26-14-21-22-23-26/h2-5,8,11,14-15H,6-7,9-10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIZVIJUCQHMAOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=CN=C1C2CCN(CC2)C(=O)C3=CC=C(C=C3)N4C=NN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3,6-trimethyl-4-(1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-ylcarbonyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B5666504.png)
![N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-2-methylbenzamide](/img/structure/B5666524.png)
![9-(3-hydroxy-4-methylbenzoyl)-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5666536.png)

![2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B5666551.png)
![N-(2,4-dichlorophenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5666554.png)

![4,6-dimethyl-N-[4-(1-pyrrolidinyl)phenyl]-2-pyrimidinamine](/img/structure/B5666556.png)
![6-ethyl-N-[2-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]pyrimidin-4-amine](/img/structure/B5666560.png)
![1-ethyl-N-[2-(5-methyl-2-furyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5666572.png)
![2-ethyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B5666580.png)
![N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-(1,4-oxazepan-4-ylsulfonyl)benzamide](/img/structure/B5666585.png)
![N-[(3R*,4S*)-4-isopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]-4-methyl-1,3-oxazole-5-carboxamide](/img/structure/B5666603.png)